molecular formula C11H14N4O2 B2652077 3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid CAS No. 1245808-02-9

3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid

Cat. No.: B2652077
CAS No.: 1245808-02-9
M. Wt: 234.259
InChI Key: OBZSBYUOHAWCEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a heterocyclic compound that features a triazolopyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and its unique structural properties. The triazolopyrimidine scaffold is known for its biological activities, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the annulation of a pyrimidine moiety to a triazole ring. This can be done by reacting aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . Another approach involves the use of multicomponent reactions, which are efficient and can be performed under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and reduce energy consumption . Additionally, the use of green solvents and catalysts can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is unique due to its specific isopropyl substitution, which can enhance its binding affinity and selectivity towards certain biological targets. This makes it a promising candidate for drug development and other scientific applications .

Properties

IUPAC Name

3-(7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-7(2)8-5-6-12-11-13-9(14-15(8)11)3-4-10(16)17/h5-7H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZSBYUOHAWCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=NC2=NC(=NN12)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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